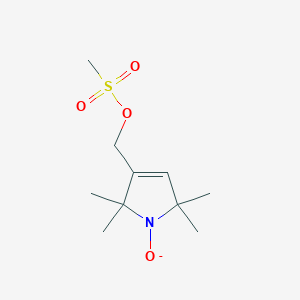
(2,2,5,5-Tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2,2,5,5-Tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate” is a chemical compound . It is a high-reactivity spin label . The Standard InChI for this compound is InChI=1S/C10H18NO4S/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3/q-1 .
Molecular Structure Analysis
The molecular structure of a compound like “(2,2,5,5-Tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate” can be analyzed using various techniques such as molecular dynamics simulations . These simulations provide insight into the dynamic motions and interactions of the atoms within the molecule .Chemical Reactions Analysis
The chemical reactions involving “(2,2,5,5-Tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate” can be studied using the principles of chemistry . These principles allow us to understand the changes the compound undergoes during reactions with other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,2,5,5-Tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate” can be analyzed using various techniques . These techniques can provide information about the compound’s stability, reactivity, and other important properties .Safety And Hazards
Future Directions
The future directions for research on “(2,2,5,5-Tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate” and similar compounds could involve further studies on their synthesis, properties, and potential applications . These studies could lead to new insights and advancements in various fields of science and technology .
properties
IUPAC Name |
(2,2,5,5-tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO4S/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3/q-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXALIPSILSDGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1[O-])(C)C)COS(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO4S- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


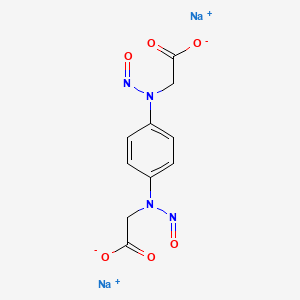
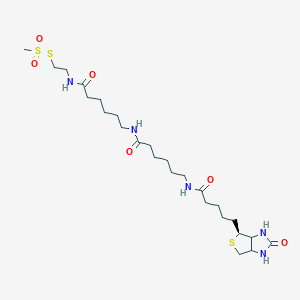
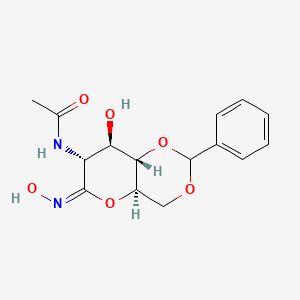


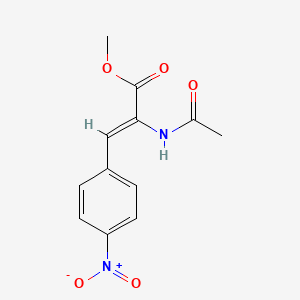




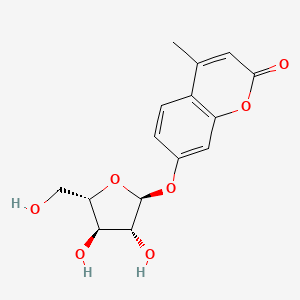

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)